(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE
Overview
Description
(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is a complex organic compound with a molecular formula of C23H26N4O It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a 5-methyl-2-furyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE typically involves the reaction of benzhydrylpiperazine with a suitable furan derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction where benzhydrylpiperazine reacts with 5-methyl-2-furoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzhydryl derivatives.
Scientific Research Applications
(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets within biological systems. The benzhydryl group is known to interact with various receptors, potentially modulating their activity. The furan ring may participate in electron transfer reactions, influencing cellular redox states. Overall, the compound’s effects are mediated through a combination of receptor binding and redox modulation .
Comparison with Similar Compounds
Similar Compounds
(4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar structure but with a pyrazole ring instead of a furan ring.
(4-Benzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone: Contains a thiophene and pyrazolo-pyrimidine ring.
Uniqueness
(4-BENZHYDRYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is unique due to the presence of both a benzhydryl group and a furan ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-methylfuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-18-12-13-21(27-18)23(26)25-16-14-24(15-17-25)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDYAAWSNKVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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